

# Prolylisoleucine chemical structure and properties

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Compound of Interest		
Compound Name:	Prolylisoleucine	
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## Prolylisoleucine: A Comprehensive Technical Guide

This in-depth technical guide provides a detailed overview of the chemical structure, properties, and biological significance of the dipeptide **prolylisoleucine** (Pro-IIe). The content is tailored for researchers, scientists, and professionals in drug development, offering a thorough understanding of this molecule.

## **Chemical Structure and Identity**

**Prolylisoleucine** is a dipeptide composed of the amino acids proline and isoleucine, linked by a peptide bond. The proline residue is at the N-terminus and the isoleucine residue is at the C-terminus.

The standard representation of L-prolyl-L-isoleucine has the following chemical identifiers:

- IUPAC Name: (2S,3S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoic acid
- Molecular Formula: C11H20N2O3
- Canonical SMILES: CC--INVALID-LINK----INVALID-LINK--NC(=0)[C@@H]1CCCN1
- InChI Key: OCYROESYHWUPBP-CIUDSAMLSA-N



CAS Number: 51926-51-3

## **Physicochemical Properties**

The physicochemical properties of **prolylisoleucine** are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

Property	Value
Molecular Weight	228.29 g/mol
Exact Mass	228.14739250 Da
XLogP3	-2.6
Hydrogen Bond Donor Count	2
Hydrogen Bond Acceptor Count	3
Rotatable Bond Count	3
Topological Polar Surface Area	78.4 Ų
Heavy Atom Count	16
Complexity	268
Solubility	Soluble in basic aqueous solutions.

## **Experimental Protocols**

Detailed experimental protocols for the synthesis, purification, and analysis of **prolylisoleucine** are outlined below. These methodologies are based on standard principles of peptide chemistry.

## **Synthesis of Prolylisoleucine**

**Prolylisoleucine** can be synthesized using either solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS).



#### 3.1.1. Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely used method for synthesizing peptides. The general workflow is as follows:

- Resin Preparation: A suitable solid support (resin), typically a polystyrene-based resin functionalized with a linker, is chosen. For the synthesis of a C-terminal carboxylic acid, a Wang or Merrifield resin is commonly used.
- Attachment of the First Amino Acid: The C-terminal amino acid, isoleucine, with its N-terminus protected (e.g., with Fmoc or Boc), is coupled to the resin.
- Deprotection: The N-terminal protecting group of the resin-bound isoleucine is removed.
- Coupling of the Second Amino Acid: The next amino acid, proline, with its N-terminus protected, is activated and coupled to the deprotected N-terminus of the resin-bound isoleucine.
- Cleavage: Once the dipeptide is assembled on the resin, it is cleaved from the solid support using a strong acid, such as trifluoroacetic acid (TFA), along with scavengers to protect sensitive side chains.
- Precipitation and Washing: The cleaved peptide is typically precipitated in cold diethyl ether and then washed to remove residual cleavage reagents and scavengers.



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Fig. 1: Solid-Phase Peptide Synthesis Workflow

#### 3.1.2. Liquid-Phase Peptide Synthesis (LPPS)

In LPPS, the synthesis is carried out entirely in solution.

Protection: The amino group of proline and the carboxyl group of isoleucine are protected.



- Activation: The carboxyl group of the N-protected proline is activated using a coupling reagent (e.g., DCC, HBTU).
- Coupling: The activated proline is reacted with the C-protected isoleucine to form the protected dipeptide.
- Deprotection: The protecting groups are removed to yield the final prolylisoleucine dipeptide.

### **Purification**

The crude **prolylisoleucine** obtained after synthesis is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

- Column: A C18 column is commonly used for the purification of peptides.
- Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like TFA (0.1%), is used as the mobile phase.
- Detection: The peptide is detected by monitoring the absorbance at 214 nm or 280 nm.
- Fraction Collection: Fractions containing the pure peptide are collected, and the solvent is removed by lyophilization.

## **Analysis and Characterization**

The purity and identity of the synthesized **prolylisoleucine** are confirmed using analytical techniques such as:

- Analytical RP-HPLC: To assess the purity of the final product.
- Mass Spectrometry (MS): To confirm the molecular weight of the dipeptide.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure and confirm the connectivity of the atoms.

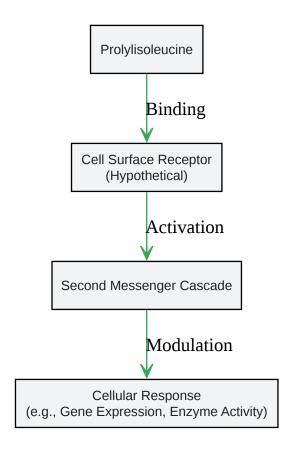
## **Biological Activity and Signaling**



**Prolylisoleucine** is identified as a metabolite, indicating its presence and role in biological systems. While specific signaling pathways directly activated or modulated by **prolylisoleucine** are not extensively documented in publicly available research, the constituent amino acids, proline and isoleucine, are known to be involved in various cellular processes.

Isoleucine, as a branched-chain amino acid (BCAA), plays a role in protein synthesis and can influence cell signaling pathways related to metabolism. Proline is crucial for protein structure and is involved in cellular responses to stress.

Further research is required to elucidate the specific biological functions and signaling cascades associated with the dipeptide **prolylisoleucine**. A potential area of investigation could be its role as a signaling molecule in intercellular communication or as a modulator of enzymatic activity.



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